molecular formula C20H15BrClN3 B11440657 6-bromo-2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

6-bromo-2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11440657
M. Wt: 412.7 g/mol
InChI Key: GRQDCCCGCNMRPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 6th position, a chlorophenyl group at the 2nd position, and a methylphenyl group attached to the nitrogen atom. The imidazo[1,2-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine typically involves the following steps:

    Formation of the Imidazo[1,2-a]pyridine Core: The imidazo[1,2-a]pyridine core can be synthesized through a cyclization reaction involving a 2-aminopyridine derivative and a suitable aldehyde or ketone. This reaction is often catalyzed by a Lewis acid such as zinc chloride or aluminum chloride.

    Bromination: The bromination of the imidazo[1,2-a]pyridine core is achieved using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Substitution with Chlorophenyl Group:

    N-Arylation: The final step involves the N-arylation of the imidazo[1,2-a]pyridine core with 2-methylaniline. This can be achieved using a copper-catalyzed Ullmann-type reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki-Miyaura or Heck coupling, to introduce different aryl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in dry ether, sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Coupling Reactions: Palladium catalysts, boronic acids, or halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxylated or carbonylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different nucleophiles.

    Coupling Reactions: Formation of coupled products with various aryl or alkyl groups.

Scientific Research Applications

6-bromo-2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:

    Medicinal Chemistry: The compound is used as a scaffold for the development of potential therapeutic agents, including anti-inflammatory, anti-cancer, and anti-microbial drugs.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and functionalized derivatives.

    Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-bromo-2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibition of Enzymes: It can inhibit specific enzymes involved in disease pathways, leading to therapeutic effects.

    Modulation of Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling.

    Interference with DNA/RNA: It can interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-(4-chlorophenyl)-4-quinolinecarboxylate
  • 6-bromo-2-(4-chlorophenyl)-N-phenylimidazo[1,2-a]pyridine
  • 6-bromo-2-(4-chlorophenyl)-N-(4-methylphenyl)imidazo[1,2-a]pyridine

Uniqueness

6-bromo-2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C20H15BrClN3

Molecular Weight

412.7 g/mol

IUPAC Name

6-bromo-2-(4-chlorophenyl)-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H15BrClN3/c1-13-4-2-3-5-17(13)23-20-19(14-6-9-16(22)10-7-14)24-18-11-8-15(21)12-25(18)20/h2-12,23H,1H3

InChI Key

GRQDCCCGCNMRPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=C(N=C3N2C=C(C=C3)Br)C4=CC=C(C=C4)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.